4-Bromo-3-iodo-6-indazolecarboxylic acid methyl ester
Overview
Description
4-Bromo-3-iodo-6-indazolecarboxylic acid methyl ester is a chemical compound with the molecular formula C9H6BrIN2O2 and a molecular weight of 380.96 g/mol . This compound is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of bromine and iodine atoms at the 4 and 3 positions, respectively, on the indazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-6-indazolecarboxylic acid methyl ester typically involves the halogenation of indazole derivatives. One common method is the reaction of 4-bromoindazole with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-iodo-6-indazolecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace halogen atoms.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation Products: Indazole oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated indazole derivatives.
Scientific Research Applications
4-Bromo-3-iodo-6-indazolecarboxylic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-6-indazolecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester
- 4-Bromo-3-fluoro-6-indazolecarboxylic acid methyl ester
- 4-Bromo-3-iodo-5-indazolecarboxylic acid methyl ester
Uniqueness
4-Bromo-3-iodo-6-indazolecarboxylic acid methyl ester is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and biological activity compared to other halogenated indazole derivatives . The combination of these halogens can enhance the compound’s ability to interact with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 4-bromo-3-iodo-2H-indazole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrIN2O2/c1-15-9(14)4-2-5(10)7-6(3-4)12-13-8(7)11/h2-3H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOGYRKIDMOMIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C(=C1)Br)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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